2-Amino-4-(aminomethyl)-6-bromophenol
Description
2-Amino-4-(aminomethyl)-6-bromophenol (hypothetical structure based on nomenclature) is a substituted phenol derivative characterized by an amino group at position 2, an aminomethyl (-CH₂NH₂) substituent at position 4, and a bromine atom at position 5. Phenolic compounds with amino and halogen substituents are often studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity and ability to form hydrogen bonds . The aminomethyl group may enhance solubility in polar solvents compared to alkyl or aryl substituents, while the bromine atom contributes to electronic effects, influencing reactivity in cross-coupling reactions .
Properties
CAS No. |
841236-11-1 |
|---|---|
Molecular Formula |
C7H9BrN2O |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-amino-4-(aminomethyl)-6-bromophenol |
InChI |
InChI=1S/C7H9BrN2O/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,11H,3,9-10H2 |
InChI Key |
XDGVFOYJQBTRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The aminomethyl group in the target compound introduces additional hydrogen-bonding capacity compared to methyl (202.05 g/mol, ) or methoxy groups (366.21 g/mol, ). This may enhance solubility and interaction with biological targets . Bromine Position: Bromine at position 6 (target compound) vs. 4 (thiazole derivatives, ) alters electronic effects.
Synthetic Accessibility: Methyl and methoxy-substituted phenols (e.g., ) are synthesized via multicomponent reactions under mild conditions, while thiazoles () require specialized catalysts (e.g., DBU) . The aminomethyl group in the target compound may necessitate protective-group strategies to prevent side reactions during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
